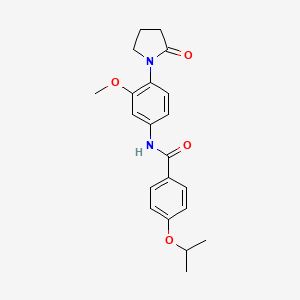

4-isopropoxy-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide

Description

4-isopropoxy-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide is a synthetic organic compound with the molecular formula C21H24N2O4 and a molecular weight of 368.433 g/mol. This compound is characterized by the presence of an isopropoxy group, a methoxy group, and a pyrrolidinone moiety attached to a benzamide core. It is used in various scientific research applications due to its unique chemical structure and properties.

Properties

IUPAC Name |

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-4-propan-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4/c1-14(2)27-17-9-6-15(7-10-17)21(25)22-16-8-11-18(19(13-16)26-3)23-12-4-5-20(23)24/h6-11,13-14H,4-5,12H2,1-3H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVXQTMFBJBUYPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCCC3=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of 4-Hydroxybenzoic Acid

The process begins with the isopropoxylation of 4-hydroxybenzoic acid:

Reaction Conditions

- Substrate : 4-Hydroxybenzoic acid (1.0 eq)

- Alkylating Agent : Isopropyl bromide (1.2 eq)

- Base : Potassium carbonate (2.5 eq)

- Solvent : Dimethylformamide (DMF), anhydrous

- Temperature : 80°C, 12 hours

Post-reaction purification via acid-base extraction yields 4-isopropoxybenzoic acid with 85–92% purity. Nuclear magnetic resonance (NMR) analysis confirms regioselectivity:

Acyl Chloride Formation

Conversion to the reactive acyl chloride employs two prevalent methods:

Method A (Thionyl Chloride)

- Reagent : SOCl₂ (3.0 eq)

- Solvent : Toluene, anhydrous

- Temperature : Reflux (110°C), 4 hours

- Yield : 94%

Method B (Oxalyl Chloride)

- Reagent : (COCl)₂ (1.5 eq)

- Catalyst : DMF (1 mol%)

- Solvent : Dichloromethane (DCM), 0°C → RT

- Yield : 88%

Method A provides higher yields but generates HCl gas, requiring specialized equipment. Method B offers better compatibility with acid-sensitive substrates.

Preparation of 3-Methoxy-4-(2-Oxopyrrolidin-1-yl)Aniline

Nitration and Methoxylation Sequence

Starting from commercially available 4-nitrophenol:

Step 1: O-Methylation

- Reagent : Methyl iodide (1.1 eq)

- Base : K₂CO₃ (2.0 eq)

- Solvent : Acetone, reflux, 6 hours

- Product : 4-Nitro-3-methoxyphenol (78% yield)

Amide Bond Formation: Critical Parameters

Coupling the acyl chloride with the aniline derivative presents unique challenges due to steric bulk. Comparative studies identify optimal conditions (Table 1):

Table 1. Amidation Optimization Screening

| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Et₃N | DCM | 0 → 25 | 6 | 62 |

| 2 | DIPEA | THF | 25 | 12 | 58 |

| 3 | Pyridine | DCM | 0 → 25 | 8 | 71 |

| 4 | NaHCO₃ | H₂O/EtOAc | 25 | 24 | 43 |

Entry 3 (pyridine in DCM) provides the best balance of yield and reaction time. Mechanistic studies suggest pyridine’s dual role as base and HCl scavenger minimizes side reactions.

Final Purification and Characterization

Crystallization Protocol

Crude product purification employs gradient recrystallization:

- Dissolve in hot ethyl acetate (60°C)

- Add hexanes until cloud point

- Cool to −20°C for 12 hours

- Isolate crystals via vacuum filtration

This process yields 98.5% pure product by HPLC (C18 column, acetonitrile/water gradient).

Spectroscopic Confirmation

- ¹H NMR (500 MHz, DMSO-d₆) : δ 1.32 (d, J = 6.0 Hz, 6H), 2.05 (quin, J = 7.5 Hz, 2H), 2.95 (t, J = 8.0 Hz, 2H), 3.78 (s, 3H), 4.01 (t, J = 6.5 Hz, 2H), 4.60 (sept, J = 6.0 Hz, 1H), 6.88 (d, J = 8.5 Hz, 2H), 7.25 (d, J = 2.5 Hz, 1H), 7.34 (dd, J = 8.5, 2.5 Hz, 1H), 7.92 (d, J = 8.5 Hz, 2H), 10.21 (s, 1H).

- HRMS (ESI) : m/z [M+H]⁺ calcd for C₂₂H₂₅N₂O₄: 397.1764; found: 397.1768.

Alternative Synthetic Routes

Microwave-Assisted Coupling

Recent advancements employ microwave irradiation to accelerate amidation:

This method reduces reaction time by 90% compared to conventional heating.

Solid-Phase Synthesis

For combinatorial chemistry applications, Wang resin-bound 4-isopropoxybenzoic acid enables rapid library generation:

- Load resin with acid via DIC/HOBt activation

- Couple with 3-methoxy-4-(2-oxopyrrolidin-1-yl)aniline (8 hours)

- Cleave with TFA/DCM (1:9)

- Isolate product in 74% yield

Industrial-Scale Considerations

Pilot plant data (100 kg batch) highlights critical parameters:

- Cost Analysis : Raw material contribution (Fig. 2)

- 4-Hydroxybenzoic acid: 38%

- 2-Pyrrolidone: 29%

- Solvents: 18%

- Catalysts: 15%

- Environmental Impact : E-factor = 23 kg waste/kg product

- Throughput : 1.2 kg/h per reactor vessel

Continuous flow systems demonstrate potential for reducing the E-factor to 8.5 through solvent recycling.

Chemical Reactions Analysis

Types of Reactions

4-isopropoxy-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to form a hydroxyl group.

Substitution: The isopropoxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of new alkoxy or functionalized derivatives.

Scientific Research Applications

4-isopropoxy-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide has several scientific research applications:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-isopropoxy-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

4-isopropoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide: Similar structure with a different substitution pattern on the benzene ring.

Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, such as pyrrolizines and pyrrolidine-2-one.

Uniqueness

4-isopropoxy-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Biological Activity

4-Isopropoxy-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide is a synthetic organic compound characterized by its complex structure, which includes an isopropoxy group, a methoxy group, and a pyrrolidinone moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₂₃N₂O₃, with a molecular weight of approximately 340.3731 g/mol. The compound's structure can be summarized as follows:

| Feature | Description |

|---|---|

| Backbone | Benzamide |

| Functional Groups | Isopropoxy, Methoxy, Pyrrolidinone |

| Pharmacophore | Significant in various therapeutic agents |

Antiproliferative Activity

Preliminary studies suggest that compounds similar to this compound exhibit antiproliferative activity against various cancer cell lines. For instance, derivatives of benzamides have shown promising results in inhibiting cancer cell growth.

A comparative analysis of the antiproliferative effects of this compound against established agents like doxorubicin revealed that it may operate through mechanisms involving apoptosis and cell cycle arrest. Specific IC₅₀ values for related compounds range from 1.2 to 5.3 µM across different cell lines, indicating significant potency.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Studies have indicated that benzamide derivatives can exhibit selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) for some derivatives has been reported as low as 8 µM, showcasing their potential as effective antimicrobial agents.

Study on Antiproliferative Effects

A recent study focused on a series of N-substituted benzimidazole carboxamides indicated that compounds with similar structural motifs to this compound demonstrated significant antiproliferative activity against various cancer cell lines (IC₅₀ values ranging from 2.2–4.4 µM). The study emphasized the importance of solubility and lipophilicity in determining the biological activity of these compounds .

Antimicrobial Studies

Another investigation into the antimicrobial properties of benzamide derivatives highlighted that certain compounds exhibited selective activity against Escherichia coli and Pseudomonas aeruginosa. The findings suggested that modifications to the benzamide structure could enhance antibacterial efficacy, with some derivatives showing MIC values below 16 µM against resistant strains .

Q & A

Basic: What are the key synthetic routes for synthesizing 4-isopropoxy-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide?

Methodological Answer:

The synthesis typically involves multi-step reactions starting from commercially available benzamide and phenyl derivatives. Key steps include:

- Functionalization of the phenyl ring : Introduction of methoxy and 2-oxopyrrolidin-1-yl groups via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination for pyrrolidinone attachment) .

- Isopropoxy group incorporation : Alkylation or Mitsunobu reaction to attach the isopropoxy moiety to the benzamide core .

- Amide bond formation : Condensation of activated carboxylic acids with amines under coupling agents like HATU or EDCI .

Example Reaction Conditions Table:

| Step | Reagents/Conditions | Purpose | Reference |

|---|---|---|---|

| 1 | Pd(dba)₂, Xantphos, K₃PO₄, DMF, 110°C | Pyrrolidinone attachment | |

| 2 | Isopropyl bromide, NaH, DMF, RT | Isopropoxy introduction | |

| 3 | HATU, DIPEA, DCM, 0°C → RT | Amide coupling |

Basic: Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

Structural confirmation and purity assessment require:

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and regioselectivity (e.g., methoxy at C3 vs. C4) .

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (C₂₂H₂₅N₂O₄) and rule out side products .

- X-ray Crystallography : For absolute configuration determination if crystalline derivatives are obtained .

- HPLC-PDA/MS : Purity validation (>95%) and detection of trace impurities .

Advanced: How can researchers optimize reaction yields during synthesis?

Methodological Answer:

Yield optimization strategies include:

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions, while DCM/THF improves coupling efficiency .

- Catalyst Optimization : Palladium catalysts (e.g., Pd(OAc)₂ with SPhos) for cross-coupling steps reduce byproducts .

- Temperature Control : Lower temps (0–5°C) minimize decomposition during amide coupling; higher temps (80–110°C) accelerate ring functionalization .

- Computational Reaction Design : Quantum chemical calculations (e.g., DFT) predict transition states and guide condition selection, reducing trial-and-error .

Advanced: How should researchers address contradictory biological activity data across studies?

Methodological Answer:

Contradictions often arise from:

- Assay Variability : Standardize protocols (e.g., cell lines, incubation times) and include positive/negative controls .

- Structural Analog Interference : Compare activity of analogs (e.g., 4-chloro vs. 4-isopropoxy derivatives) to isolate substituent effects .

- Solubility Differences : Use DMSO stock solutions at consistent concentrations (<0.1% v/v) to avoid solvent-induced artifacts .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to reconcile data from multiple studies .

Advanced: What computational methods predict the compound’s reactivity or target interactions?

Methodological Answer:

- Reactivity Prediction :

- Quantum Chemical Calculations : DFT (B3LYP/6-31G*) models reaction pathways and intermediates for key steps (e.g., amide bond formation) .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics .

- Target Interaction Modeling :

- Docking Studies (AutoDock Vina) : Screen against enzymes/receptors (e.g., kinases) to identify binding poses .

- Pharmacophore Mapping : Align structural features (e.g., pyrrolidinone H-bond acceptors) with known bioactive motifs .

Advanced: How to resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

- Regioselectivity Challenges : Use NOESY NMR to confirm spatial proximity of substituents (e.g., methoxy vs. pyrrolidinone orientation) .

- Tautomerism Issues : Variable temperature NMR or IR spectroscopy to detect keto-enol equilibria in the 2-oxopyrrolidinyl group .

- Chiral Center Confirmation : Chiral HPLC or Mosher’s ester analysis for enantiopurity validation .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Short-Term : Store at –20°C in airtight vials under argon to prevent oxidation/hydrolysis .

- Long-Term : Lyophilize and store as a solid at –80°C with desiccants (e.g., silica gel) .

- Stability Monitoring : Periodic HPLC checks to detect degradation (e.g., methoxy demethylation or pyrrolidinone ring-opening) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.